Gallion
Overview
Description
Gallium is a chemical element with the symbol Ga and atomic number 31. It is a soft, silvery metal that becomes liquid just above room temperature. Gallium is not found in its elemental form in nature but is extracted from bauxite and zinc ores. It has unique properties, such as a low melting point and the ability to remain in a liquid state over a wide temperature range, making it valuable in various applications, including electronics and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gallium can be synthesized through several methods, including the reduction of gallium(III) oxide with elemental gallium at high temperatures. Another method involves the electrolysis of gallium salts in aqueous solutions. The reaction conditions typically require high temperatures and controlled environments to prevent contamination and ensure purity .
Industrial Production Methods: Industrially, gallium is primarily obtained as a by-product of aluminum and zinc production. The extraction process involves the treatment of bauxite or zinc ores with strong acids or bases to dissolve the gallium, followed by precipitation and purification steps to isolate the metal. The purified gallium is then subjected to further refining processes to achieve the desired purity levels for various applications .
Chemical Reactions Analysis
Types of Reactions: Gallium undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, gallium forms gallium(III) oxide when exposed to oxygen at high temperatures. Reduction reactions involve the conversion of gallium(III) compounds to elemental gallium using reducing agents such as hydrogen. Substitution reactions occur when gallium reacts with halogens to form gallium halides .
Common Reagents and Conditions: Common reagents used in gallium reactions include oxygen, hydrogen, and halogens. The reaction conditions vary depending on the desired product but often involve high temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from gallium reactions include gallium(III) oxide, gallium halides, and elemental gallium. These products have various applications in electronics, optoelectronics, and materials science .
Scientific Research Applications
Gallium and its compounds have numerous scientific research applications. In chemistry, gallium is used as a catalyst in organic synthesis and as a component in high-temperature thermometers. In biology and medicine, gallium compounds are used as diagnostic agents in imaging techniques and as therapeutic agents in cancer treatment. Gallium’s unique properties also make it valuable in the semiconductor industry, where it is used to produce gallium arsenide and gallium nitride for electronic devices .
Mechanism of Action
The mechanism of action of gallium compounds varies depending on the application. In medical applications, gallium ions mimic iron ions and disrupt cellular processes by interfering with iron metabolism. This property makes gallium compounds effective in treating certain types of cancer and bacterial infections. In electronics, gallium compounds function as semiconductors, with their electronic properties being influenced by the arrangement of gallium atoms in the crystal lattice .
Comparison with Similar Compounds
Gallium is often compared to other group 13 elements, such as aluminum, indium, and thallium. While all these elements share similar chemical properties, gallium’s low melting point and ability to remain liquid over a wide temperature range set it apart. Gallium arsenide and gallium nitride are unique among semiconductors for their high electron mobility and direct bandgap, making them superior for high-speed and optoelectronic applications .
List of Similar Compounds:- Aluminum
- Indium
- Thallium
- Gallium arsenide
- Gallium nitride
Gallium’s unique properties and versatile applications make it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
5-amino-3-[(3-chloro-2-hydroxy-5-nitrophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O10S2/c17-9-3-7(21(24)25)4-11(15(9)22)19-20-14-12(33(29,30)31)2-6-1-8(32(26,27)28)5-10(18)13(6)16(14)23/h1-5,22-23H,18H2,(H,26,27,28)(H,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVCYGLMOFNBMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=C(C2=C(C=C1S(=O)(=O)O)N)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])Cl)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701116156 | |
Record name | 5-Amino-3-[2-(3-chloro-2-hydroxy-5-nitrophenyl)diazenyl]-4-hydroxy-2,7-naphthalenedisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701116156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3769-62-8 | |
Record name | 5-Amino-3-[2-(3-chloro-2-hydroxy-5-nitrophenyl)diazenyl]-4-hydroxy-2,7-naphthalenedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3769-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-3-((3-chloro-2-hydroxy-5-nitrophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003769628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-3-[2-(3-chloro-2-hydroxy-5-nitrophenyl)diazenyl]-4-hydroxy-2,7-naphthalenedisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701116156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-3-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4-hydroxynaphthalene-2,7-disulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.097 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.